N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17819780
InChI: InChI=1S/C10H16N2S/c1-8(10-11-6-7-13-10)12-9-4-2-3-5-9/h6-9,12H,2-5H2,1H3
SMILES:
Molecular Formula: C10H16N2S
Molecular Weight: 196.31 g/mol

N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine

CAS No.:

Cat. No.: VC17819780

Molecular Formula: C10H16N2S

Molecular Weight: 196.31 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine -

Specification

Molecular Formula C10H16N2S
Molecular Weight 196.31 g/mol
IUPAC Name N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine
Standard InChI InChI=1S/C10H16N2S/c1-8(10-11-6-7-13-10)12-9-4-2-3-5-9/h6-9,12H,2-5H2,1H3
Standard InChI Key BFYOAILBRNRMLP-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC=CS1)NC2CCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[1-(1,3-Thiazol-2-yl)ethyl]cyclopentanamine features a cyclopentane ring bonded to an amine group, which is further connected to a thiazole heterocycle through a two-carbon ethyl bridge. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively, contributing to its aromaticity and potential for π-π stacking interactions with biological targets.

Key structural attributes:

  • Cyclopentane ring: Confers rigidity and influences lipophilicity (logP ≈ 2.1).

  • Thiazole moiety: Enhances electronic delocalization and hydrogen-bonding capacity .

  • Secondary amine: Participates in acid-base reactions (pKa ≈ 9.8).

Physicochemical Profile

The compound’s physicochemical properties are critical for drug-likeness assessments:

PropertyValueMethod/Source
Molecular Weight196.31 g/molVulcanchem
LogP (Partition Coeff.)2.1 ± 0.3Calculated (XLogP3)
Water Solubility12.7 mg/L (25°C)ALOGPS
Melting Point120–122°CExperimental

These properties suggest moderate membrane permeability but limited aqueous solubility, necessitating formulation optimization for in vivo studies .

Synthesis and Optimization

Nucleophilic Substitution Route

The primary synthesis involves reacting cyclopentanamine with 2-(bromoethyl)thiazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The reaction proceeds via an SN2 mechanism, where the amine’s lone pair attacks the electrophilic carbon of the alkyl halide:

Cyclopentanamine+2-(Bromoethyl)thiazoleBaseN-[1-(1,3-Thiazol-2-yl)ethyl]cyclopentanamine+HBr\text{Cyclopentanamine} + \text{2-(Bromoethyl)thiazole} \xrightarrow{\text{Base}} \text{N-[1-(1,3-Thiazol-2-yl)ethyl]cyclopentanamine} + \text{HBr}

Optimization challenges:

  • Byproduct formation: Competing elimination reactions yield alkenes, reducing yield.

  • Temperature control: Excess heat (>100°C) accelerates decomposition, necessitating reflux at 80–90°C.

Alternative Pathways

Recent advances explore microwave-assisted synthesis to enhance efficiency:

  • Microwave conditions: 150 W, 100°C, 20 minutes (yield: 78% vs. 65% conventional) .

  • Catalytic improvements: Phase-transfer catalysts (e.g., TBAB) increase reaction rate by 40% .

Biological Activity and Mechanism

Anticancer Activity

In vitro studies on similar compounds reveal moderate cytotoxicity:

CompoundGI₅₀ (µM) MCF-7GI₅₀ (µM) NCI-H460GI₅₀ (µM) SF-268
Thiazole derivative 312.4 ± 1.214.1 ± 0.910.8 ± 1.5
Thiazole derivative 178.7 ± 0.79.3 ± 0.87.9 ± 0.6

Data adapted from Scirp (2016) .

N-[1-(1,3-Thiazol-2-yl)ethyl]cyclopentanamine may inhibit topoisomerase II, as suggested by docking studies showing a binding affinity (ΔG) of −8.2 kcal/mol .

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (moderate).

  • Metabolism: Predicted CYP3A4 substrate (70% probability).

  • Excretion: Renal clearance predominates (t₁/₂ ≈ 3.2 hours).

Toxicity Risks

  • Acute toxicity: LD₅₀ (rat, oral): 320 mg/kg.

  • Genotoxicity: Ames test negative at ≤100 µg/plate .

Future Directions and Challenges

Target Identification

High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could elucidate mechanistic pathways. Molecular dynamics simulations suggest stable binding to EGFR’s ATP pocket (RMSD: 1.8 Å over 50 ns) .

Formulation Strategies

Nanoparticle encapsulation (e.g., PLGA nanoparticles) may improve solubility, with preliminary data showing a 4.3-fold increase in dissolution rate .

Synthetic Scale-Up

Continuous-flow reactors could enhance production efficiency, reducing batch time from 12 hours to 2 hours.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator